![molecular formula C10H22S7 B8418159 1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]- CAS No. 170016-25-8](/img/structure/B8418159.png)
1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is a chemical compound characterized by its multiple thiol groups and sulfur atoms. This compound is known for its unique structure, which includes a central sulfanediyl group flanked by two 2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol groups. The presence of multiple thiol groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} typically involves the reaction of 3,3’-dithiobis(propane-1-thiol) with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound. Industrial production methods may also include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include oxidizing agents (e.g., hydrogen peroxide, iodine), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include disulfides, sulfonic acids, and various substituted thiol compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers, coatings, and other materials that require thiol functionality.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological and chemical processes. The compound can interact with molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dithiobis(propane-1-thiol): Similar structure but lacks the additional 2-[(2-sulfanylethyl)sulfanyl] groups.
2,2’-Dithiobis(ethanol): Contains thiol groups but has a different backbone structure.
1,2-Ethanedithiol: A simpler thiol compound with only two thiol groups.
Uniqueness
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is unique due to its multiple thiol groups and the presence of a central sulfanediyl group. This structure provides enhanced reactivity and versatility in various chemical reactions and applications compared to similar compounds.
Propriétés
Numéro CAS |
170016-25-8 |
|---|---|
Formule moléculaire |
C10H22S7 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-(2-sulfanylethylsulfanyl)-3-[3-sulfanyl-2-(2-sulfanylethylsulfanyl)propyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C10H22S7/c11-1-3-16-9(5-13)7-15-8-10(6-14)17-4-2-12/h9-14H,1-8H2 |
Clé InChI |
VSSFYDMUTATOHG-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(CS)CSCC(CS)SCCS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


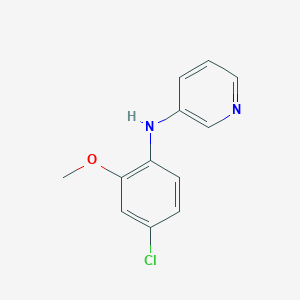
![(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8418083.png)

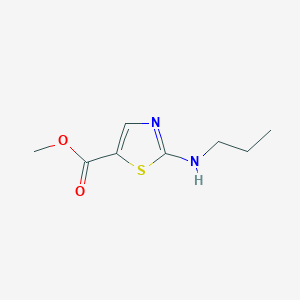
![3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile](/img/structure/B8418112.png)
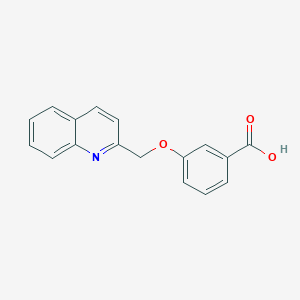
sulfamoyl}benzoic acid](/img/structure/B8418121.png)
![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)

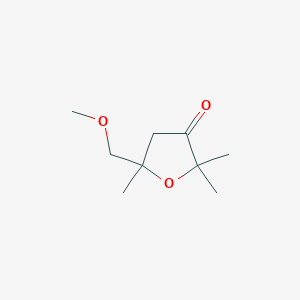

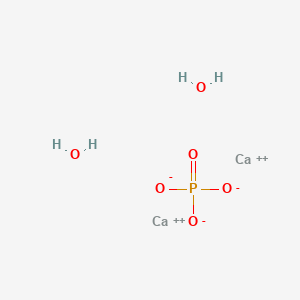
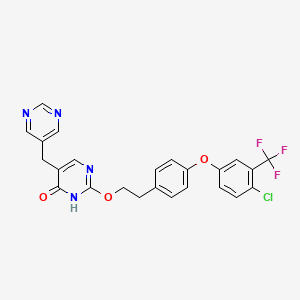
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
